Ethyl a-D-thiomannopyranoside

Enzymatic stability Glycosidase resistance Glycomimetics

O-glycoside hydrolysis undermines carbohydrate-protein interaction studies. Ethyl α-D-thiomannopyranoside (CAS 128946-17-8) solves this with a sulfur-containing anomeric linkage that resists glycosidase degradation. • Glycosidase-resistant thioglycosidic bond enables prolonged lectin binding assays and in vitro studies. • Effective mannosyl donor for stereoselective glycosylation of sterically hindered acceptors. • Dual-function mannose analog with antimicrobial activity for FimH adhesion studies. Supplied ≥98% pure (¹H-NMR), white crystalline powder. Store 0-8 °C; ships ambient.

Molecular Formula C8H16O5S
Molecular Weight 224.28 g/mol
CAS No. 128946-17-8
Cat. No. B153867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl a-D-thiomannopyranoside
CAS128946-17-8
SynonymsEthyl-α-D-thio-mannopyranosid
Molecular FormulaC8H16O5S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCCSC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7+,8-/m1/s1
InChIKeyCHAHFVCHPSPXOE-QQGCVABSSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl α-D-Thiomannopyranoside: A Stable Thioglycoside Building Block


Ethyl α-D-thiomannopyranoside (CAS 128946-17-8) is a synthetic thioglycoside analog of mannose, characterized by the replacement of the glycosidic oxygen atom with a sulfur atom . This compound, with the molecular formula C₈H₁₆O₅S and a molecular weight of 224.28 g/mol, is typically supplied as a white crystalline powder with a melting point between 122-125 °C and a minimum chemical purity of 98% as verified by ¹H-NMR . The compound is valued in glycoscience research for its enhanced stability against enzymatic hydrolysis relative to its O-glycosidic counterparts and its utility as a mannosyl donor in stereoselective glycosylation reactions [1].

Thioglycoside stable against glycosidase hydrolysis
Stereoselective mannosyl donor for challenging glycosylations
One-step synthesis supports reliable procurement

Why Ethyl α-D-Thiomannopyranoside Is Irreplaceable


Generic substitution of Ethyl α-D-thiomannopyranoside with its O-glycosidic analog (ethyl α-D-mannopyranoside) is not scientifically valid due to the fundamental difference in the anomeric linkage [1]. The presence of a sulfur atom at the glycosidic linkage confers enhanced stability against enzymatic hydrolysis, a property that is critical for applications requiring resistance to glycosidases . While O-glycosides are susceptible to rapid cleavage under physiological conditions, thioglycosides exhibit increased persistence, enabling prolonged studies of carbohydrate-protein interactions and glycosylation pathways [2]. Furthermore, the thioglycoside structure is essential for its role as a stable mannosyl donor in stereoselective glycosylation reactions, a function that O-glycosides cannot reliably replicate [3].

Property
Target
Substitute (O-glycoside)
Enzymatic stability
Resistant to glycosidase hydrolysis
Rapidly degraded under physiological conditions
Glycosyl donor reactivity
Successful stereoselective mannosylation
Failed glycosylation of hindered axial acceptors
Reported bioactivity
Antimicrobial activity reported
No antimicrobial activity reported

Head-to-Head Evidence for Ethyl α-D-Thiomannopyranoside


Enzymatic Stability: Thioglycoside vs. O-Glycoside

Ethyl α-D-thiomannopyranoside, as a thioglycoside, demonstrates superior resistance to glycosidase-mediated cleavage compared to its O-glycosidic analog, ethyl α-D-mannopyranoside [1]. While quantitative stability data specific to this exact compound are limited, the class-level inference from thioglycoside research indicates that the substitution of the glycosidic oxygen with sulfur significantly enhances stability [2]. This is a critical differentiator for in vitro and in vivo applications where O-glycosides are rapidly degraded .

Enzymatic Stability
Class-level inference
Qualitatively more stable than O-glycoside
Supports glycosidase-resistance screening
Data to verify; exact half-life not reported
Enzymatic stability Glycosidase resistance Glycomimetics

Stereoselective Glycosyl Donor for Oligosaccharides

Ethyl α-D-thiomannopyranoside functions as a stereoselective mannosyl donor in iodonium ion-mediated glycosylation reactions, enabling the construction of α(1-2) linked mannopyranosyl-D-myo-inositol enantiomorphs [1]. This contrasts with alternative donors such as mannopyranosyl fluorides, which failed to glycosylate the axial C-2 position of myo-inositol under similar conditions [2].

Stereoselective Donor
Head-to-head comparison
Successful α(1-2) mannosylation vs. failure with mannopyranosyl fluoride
Demonstrated donor capability at hindered C-2 position
Iodonium ion conditions; qualitative outcome
Glycosylation Stereoselectivity Oligosaccharide synthesis

Antimicrobial Efficacy Against Bacteria and Fungi

Ethyl α-D-thiomannopyranoside has been reported to exhibit antimicrobial activity, demonstrating inhibitory efficacy against bacterial and fungal strains . While specific IC₅₀ values against particular pathogens are not publicly available, this activity is noted as a differentiator from non-antimicrobial carbohydrate analogs used purely as inert building blocks .

Antimicrobial Activity
Data to verify
Inhibitory efficacy against bacterial and fungal strains reported
Reported antimicrobial screening context
No IC₅₀ data; requires strain-specific validation
Antimicrobial Bacterial inhibition Fungal inhibition

One-Step Synthesis: Procurement Advantage

A recent protocol demonstrates the one-step synthesis of Ethyl α-D-thiomannopyranoside in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step syntheses required for many thioglycoside analogs, such as the multi-step protection/deprotection sequences needed for phenyl α-D-thiomannopyranoside derivatives [2].

One-Step Synthesis
Cross-study comparable
One-step quantitative yield vs. multi-step variable yield
Efficient synthesis supports procurement
Adapted Vilsmeier conditions; quantitative yield reported
Synthesis efficiency Quantitative yield Process chemistry

Ethyl α-D-Thiomannopyranoside: Optimal Application Scenarios


Stable Glycomimetics and Glycoconjugate Synthesis

Researchers developing glycomimetics or glycoconjugates requiring prolonged stability in biological media should select Ethyl α-D-thiomannopyranoside due to its thioglycosidic linkage, which confers resistance to glycosidase-mediated degradation [1]. This stability is essential for in vitro studies of carbohydrate-protein interactions, such as lectin binding assays, where rapid hydrolysis of O-glycosidic analogs would compromise data integrity .

Stereoselective Oligosaccharide Assembly

Synthetic chemists engaged in the convergent assembly of complex oligosaccharides, particularly those containing α(1-2)-linked mannose residues, will benefit from the demonstrated stereoselectivity of Ethyl α-D-thiomannopyranoside as a mannosyl donor [2]. Its successful application in iodonium ion-mediated glycosylations of challenging acceptors, such as myo-inositol derivatives, positions it as a preferred donor over alternatives like mannopyranosyl fluorides, which have shown limited reactivity at sterically hindered axial positions [3].

Antimicrobial Screening and Mechanistic Studies

Investigators exploring carbohydrate-based antimicrobial agents or studying the role of mannose-binding in bacterial adhesion can utilize Ethyl α-D-thiomannopyranoside as a dual-purpose compound that serves both as a stable mannose analog and as a bioactive entity with reported antimicrobial activity . This compound may be particularly useful in studies targeting uropathogenic E. coli FimH adhesion, where thiomannosides have shown promise as antagonists [4].

Application
Selection Property
Validation Focus
Stable glycomimetic synthesis
Thioglycosidic linkage resistance
Glycosidase stability and binding assays
Stereoselective oligosaccharide assembly
Mannosyl donor selectivity
Glycosylation efficiency at hindered axial C-2
Antimicrobial screening studies
Dual-role building block with reported activity
MIC determination and FimH adhesion assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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